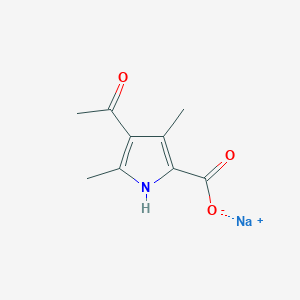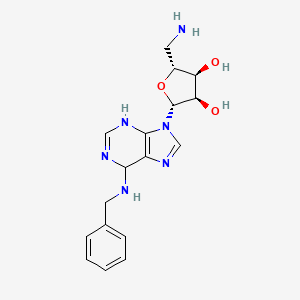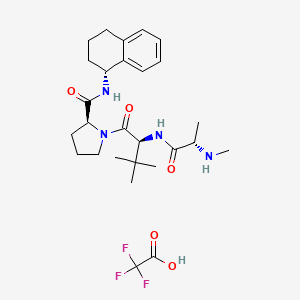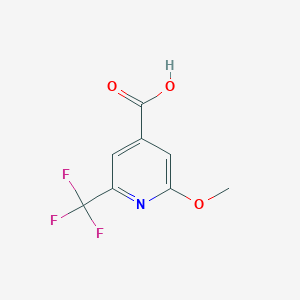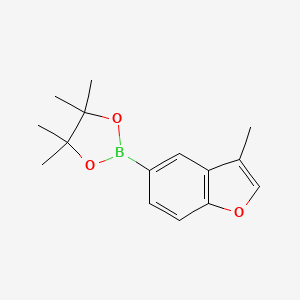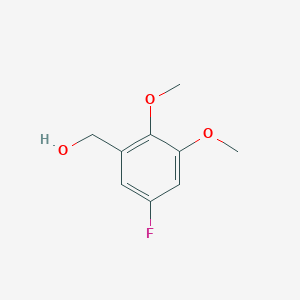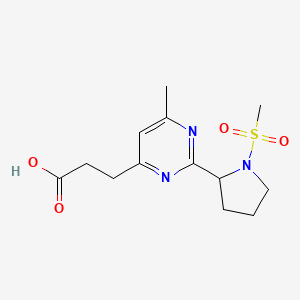
3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Drug Discovery
- Application : The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
- Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2. Anti-Fibrosis Activity
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods : The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results : Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
3. Inflammatory Pathways
- Application : Triazole-Pyrimidine derivatives have been studied for their effects on inflammatory pathways .
- Methods : The expression of genes and proteins involved in the inflammatory pathways, ER stress pathway, and molecular docking were studied to confirm the favorable interaction of derivatives with inflammatory and ER stress regulators proteins (ATF4 and NF-kB) .
- Results : The study did not provide specific results, but it suggests that these derivatives could have potential applications in treating diseases related to inflammation .
4. Cancer Treatment
- Application : Certain compounds, including one similar to the structure you mentioned, have been found to inhibit phosphorylation of AKT in human cancer cells, modulating the cellular PI3K/AKT/mTOR pathway .
- Methods : Western blot analysis was used to confirm that the compound could inhibit phosphorylation of AKT in human cancer cells .
- Results : Further evaluation in vivo against SKOV-3 xenograft models demonstrated that a dose-dependent antitumor efficacy was achieved .
5. Catalyst in Synthesis
- Application : Pyridin-3-yl-pyrimidin-2-yl derivatives have been synthesized using MgO NPs as a catalyst .
- Methods : The synthesis of other derivatives was carried out under optimal conditions, including the use of 20 molar % catalyst .
- Results : The study did not provide specific results, but it suggests that these derivatives could be synthesized efficiently using this method .
6. Anti-Inflammatory
- Application : Triazole-Pyrimidine derivatives have been studied for their effects on inflammatory pathways .
- Methods : The expression of genes and proteins involved in the inflammatory pathways, ER stress pathway, and molecular docking were studied to confirm the favorable interaction of derivatives with inflammatory and ER stress regulators proteins (ATF4 and NF-kB) .
- Results : The study suggests that these derivatives could have potential applications in treating diseases related to inflammation .
7. Synthesis Catalyst
- Application : Pyridin-3-yl-pyrimidin-2-yl derivatives have been synthesized using MgO NPs as a catalyst .
- Methods : The synthesis of other derivatives was carried out under optimal conditions, including the use of 20 molar % catalyst .
- Results : The study suggests that these derivatives could be synthesized efficiently using this method .
Propriétés
IUPAC Name |
3-[6-methyl-2-(1-methylsulfonylpyrrolidin-2-yl)pyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-8-10(5-6-12(17)18)15-13(14-9)11-4-3-7-16(11)21(2,19)20/h8,11H,3-7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCQUOWYXMMFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCN2S(=O)(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)
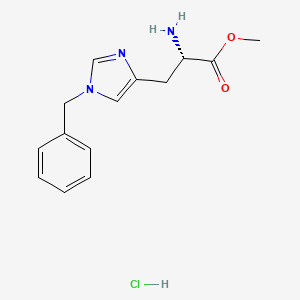
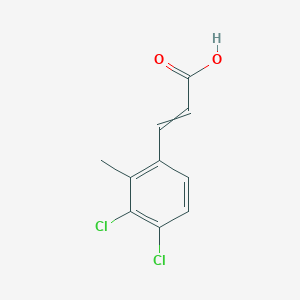
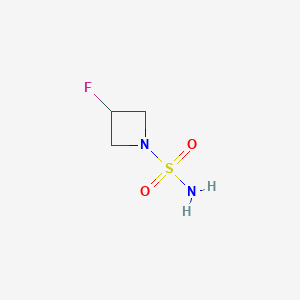
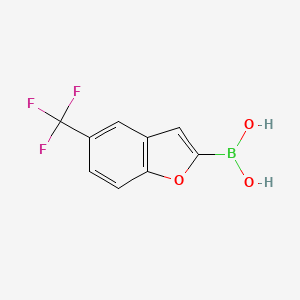
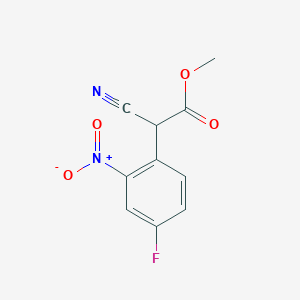
![(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1401272.png)

